molecular formula C5H10ClN B2476584 (But-3-yn-1-yl)(methyl)amine hydrochloride CAS No. 1258538-09-8

(But-3-yn-1-yl)(methyl)amine hydrochloride

Cat. No.: B2476584
CAS No.: 1258538-09-8
M. Wt: 119.59
InChI Key: CEABNRAKWSJJFA-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)(methyl)amine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a primary amine that contains a butynyl chain (with a triple bond) and a methyl group, linked to a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(But-3-yn-1-yl)(methyl)amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

“(But-3-yn-1-yl)(methyl)amine hydrochloride” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The compound’s hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-1-yl)(methyl)amine hydrochloride typically involves the reaction of but-3-yn-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-1-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with alkyl halides to form new C-N bonds.

    Acid-Base Reactions: The amine group can act as a base, accepting protons from acids.

    Click Chemistry: The alkyne moiety can participate in click reactions with azides to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).

    Acid-Base Reactions: Hydrochloric acid to form the hydrochloride salt.

    Click Chemistry: Azides in the presence of a copper catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of N-alkylated amines.

    Click Chemistry: Formation of triazoles.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)(methyl)amine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The primary amine group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability. The alkyne moiety can undergo cycloaddition reactions, forming stable triazole rings that are useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-amine: A primary amine with a butynyl chain, lacking the methyl group.

    But-3-yn-1-ylammonium Chloride: Similar structure but without the methyl group.

    3-Butynylamine Hydrochloride: Another name for but-3-yn-1-ylammonium chloride.

Uniqueness

(But-3-yn-1-yl)(methyl)amine hydrochloride is unique due to the presence of both a butynyl chain and a methyl group, which enhances its reactivity and versatility in chemical synthesis. The hydrochloride salt form increases its solubility in water, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

N-methylbut-3-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h1,6H,4-5H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEABNRAKWSJJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258538-09-8
Record name (but-3-yn-1-yl)(methyl)amine hydrochloride
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